- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614
Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)
3-bromo-2-phenyl-pyridine structure
Product Name:3-bromo-2-phenyl-pyridine
N.o CAS:91182-50-2
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114116
CID:797018
Update Time:2024-12-09
3-bromo-2-phenyl-pyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Bromo-2-phenylpyridine
- Pyridine,3-bromo-2-phenyl-
- 3-Brom-2-phenyl-pyridin
- 3-Bromo-2-phenylpyridine (ACI)
- 3-bromo-2-phenyl-pyridine
-
- MDL: MFCD04114116
- Inchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
- Chave InChI: QODMOFYNGFSWSQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 232.98400
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
Propriedades Experimentais
- Ponto de ebulição: 296.1°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.51110
3-bromo-2-phenyl-pyridine Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,Room Temperature
3-bromo-2-phenyl-pyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
中国海关编码:
2933399090概述:
2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-2-phenyl-pyridine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211538-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 250mg |
£125.00 | 2022-03-01 | |
| Fluorochem | 211538-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 1g |
£250.00 | 2022-03-01 | |
| Fluorochem | 211538-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 5g |
£625.00 | 2022-03-01 | |
| Fluorochem | 211538-25g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 25g |
£1876.00 | 2022-03-01 | |
| Alichem | A023022898-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$195.26 | 2023-08-31 | |
| Alichem | A023022898-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 5g |
$582.46 | 2023-08-31 | |
| Alichem | A023022898-10g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 10g |
$923.76 | 2023-08-31 | |
| TRC | B698568-25mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698568-50mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698568-100mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 100mg |
$ 87.00 | 2023-04-18 |
3-bromo-2-phenyl-pyridine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referência
Método de produção 2
Condições de reacção
Referência
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),
Método de produção 3
Condições de reacção
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referência
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Método de produção 4
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Referência
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Referência
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003
Método de produção 6
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
Referência
- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779
Método de produção 7
Condições de reacção
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referência
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Método de produção 8
Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C
Referência
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099
Método de produção 9
Condições de reacção
1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referência
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Método de produção 10
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Referência
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
Referência
- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366
Método de produção 12
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Referência
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775
3-bromo-2-phenyl-pyridine Raw materials
- Phenylboronic acid
- 2-Phenylpyridine
- 3-Bromo-2-chlorolpyridine
- 2,3-Dibromopyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-Bromopyridine-2-carboxylic acid
- 3-Bromopyridine
3-bromo-2-phenyl-pyridine Preparation Products
3-bromo-2-phenyl-pyridine Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:91182-50-2)3-溴-2-苯基吡啶
Número da Ordem:LE26870366
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:59
Preço ($):discuss personally
E- mail:18501500038@163.com
Amadis Chemical Company Limited
Membro Ouro
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
Número da Ordem:A860585
Estado das existências:in Stock
Quantidade:5g/10g/25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:24
Preço ($):245.0/342.0/750.0
E- mail:sales@amadischem.com
3-bromo-2-phenyl-pyridine Literatura Relacionada
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
91182-50-2 (3-bromo-2-phenyl-pyridine) Produtos relacionados
- 1187397-44-9(4-bromo-3-phenylisoquinoline)
- 27012-25-5(5-Bromo-2-phenylpyridine)
- 1171900-40-5(3-Bromo-2-(4-methylphenyl)pyridine)
- 1399481-99-2(3,5-Dibromo-2-phenylpyridine)
- 189079-96-7(1H-Pyrrole, 3-bromo-2-phenyl-)
- 1448777-16-9(5-Bromo-4-methyl-2-(4-methylphenyl)pyridine)
- 183619-13-8(5-Bromo-2-(4-bromophenyl)pyridine)
- 875462-73-0(PYRIDINE, 2-[1,1'-BIPHENYL]-3-YL-5-BROMO-)
- 2060058-11-7(5-Bromo-2-(4-bromophenyl)-4-methylpyridine)
- 31686-64-3(5-bromo-4-methyl-2-phenylpyridine)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91182-50-2)3-溴-2-苯基吡啶
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
Pureza:99%/99%/99%
Quantidade:5g/10g/25g
Preço ($):245.0/342.0/750.0